1-Ethynyl-2,4-dimethylbenzene

Übersicht

Beschreibung

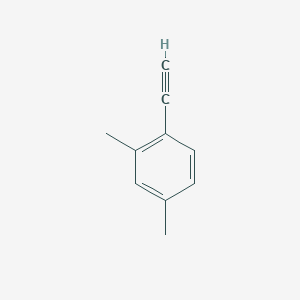

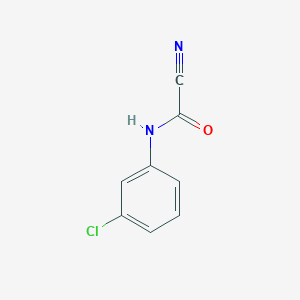

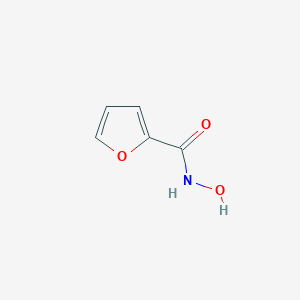

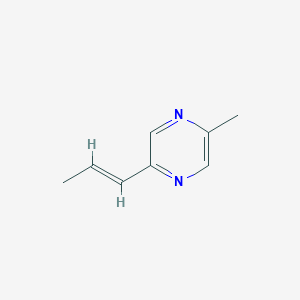

1-Ethynyl-2,4-dimethylbenzene is a chemical compound with the molecular formula C10H10 . It is also known by other names such as 2,4-Dimethylphenylacetylene . The molecular weight of this compound is 130.19 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2,4-dimethylbenzene consists of a benzene ring with two methyl groups and one ethynyl group attached . The InChI code for this compound is1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene include a molecular weight of 130.19 g/mol, a computed XLogP3-AA value of 2.9, and a rotatable bond count of 1 . The compound has a topological polar surface area of 0 Ų and a complexity of 149 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Ethynyl-2,4-dimethylbenzene: is utilized in organic synthesis, particularly in electrophilic aromatic substitution reactions . This compound can act as a precursor for synthesizing various benzene derivatives, which are fundamental in creating complex organic molecules for pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 1-Ethynyl-2,4-dimethylbenzene serves as a building block for the synthesis of drug candidates . Its structure is pivotal in the development of new medicinal compounds, especially in the design of molecules with potential therapeutic effects.

Material Science

This compound plays a role in material science, especially in the development of novel organic materials . Its unique chemical properties can be harnessed to create new polymers and coatings with specific characteristics like enhanced durability or electrical conductivity.

Chemical Engineering

1-Ethynyl-2,4-dimethylbenzene: is significant in chemical engineering processes. It’s involved in the optimization of synthetic routes and the scaling up of chemical production . Its stability and reactivity are crucial factors in designing efficient and safe industrial processes.

Environmental Science

In environmental science, 1-Ethynyl-2,4-dimethylbenzene may be studied for its impact on the environment and its behavior under various conditions . Understanding its degradation pathways and interaction with other environmental chemicals is essential for assessing its ecological footprint.

Industrial Uses

Lastly, 1-Ethynyl-2,4-dimethylbenzene finds applications in various industrial settings. It can be used as a specialty chemical in the manufacture of dyes, resins, and other industrial chemicals . Its versatility makes it a valuable component in the toolkit of industrial chemists.

Wirkmechanismus

Mode of Action

Based on its structural similarity to benzene, it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as density (09±01 g/cm3), boiling point (1897±290 °C at 760 mmHg), and molecular weight (130186) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-dimethylbenzene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity.

Eigenschaften

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2,4-dimethylbenzene | |

CAS RN |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?

A: In this study, 1-ethynyl-2,4-dimethylbenzene acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)